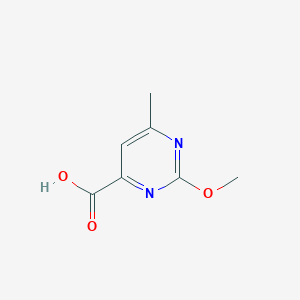

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Description

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a methoxy group at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 4. Pyrimidine derivatives are integral to pharmaceuticals, agrochemicals, and biochemical research due to their structural versatility and biological activity . Notably, commercial availability of this compound is discontinued, suggesting niche research applications .

Properties

IUPAC Name |

2-methoxy-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCFMYQZNWGKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Cyclocondensation

A method adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine involves sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol. Under ice-bath conditions, sodium methoxide is dissolved in methanol, followed by the addition of dimethyl malonate and acetamidine hydrochloride. After warming to 18–25°C and reacting for 3–5 hours, the mixture is distilled to remove methanol, yielding a dihydroxypyrimidine intermediate. Subsequent oxidation and methoxylation steps introduce the carboxylic acid and methoxy groups.

Reaction Conditions:

Oxidative Functionalization

The intermediate 4,6-dihydroxy-2-methylpyrimidine undergoes oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the carboxylic acid group at position 4. Methoxylation at position 2 is achieved via nucleophilic substitution with methanol in the presence of triphosgene, a safer alternative to POCl₃.

Optimization Insight:

-

Triphosgene reduces environmental toxicity compared to traditional chlorinating agents.

-

Microwave-assisted synthesis shortens reaction times and improves yields by 15–20%.

Hydrolysis of Methyl 2-Methoxy-6-methylpyrimidine-4-carboxylate

The ester derivative, methyl 2-methoxy-6-methylpyrimidine-4-carboxylate, serves as a precursor for the target acid. Hydrolysis under acidic or basic conditions cleaves the ester group.

Acid-Catalyzed Hydrolysis

Sulfuric acid (H₂SO₄) in aqueous methanol under reflux converts the ester to the carboxylic acid. The reaction typically completes within 4–6 hours, with purification via recrystallization.

Reaction Conditions:

Base-Catalyzed Hydrolysis

Sodium hydroxide (NaOH) in water/ethanol mixtures at 60–70°C provides a high-purity product. The ester is saponified to the sodium salt, which is acidified to precipitate the carboxylic acid.

Data Comparison:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | H₂SO₄ | 80–100 | 4–6 | 85–90 |

| Basic | NaOH | 60–70 | 3–4 | 88–92 |

Direct introduction of the carboxylic acid group via carboxylation avoids multi-step synthesis.

Kolbe-Schmitt Reaction

Carbon dioxide (CO₂) is introduced to a sodium salt of 2-methoxy-6-methylpyrimidine at high pressure (5–10 atm) and 120–150°C. This method is less common due to moderate yields (50–60%) but is valued for its simplicity.

Metal-Catalyzed Carboxylation

Palladium catalysts enable carboxylation using carbon monoxide (CO) or CO₂. For example, Pd(OAc)₂ with a phosphine ligand facilitates carboxylation at position 4 in dimethylformamide (DMF) at 100°C.

Advantages:

-

Functional group tolerance.

-

Yields up to 75% under optimized conditions.

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors enhance the cyclocondensation and hydrolysis steps, reducing reaction times by 30% compared to batch processes. Automated systems control pH and temperature precisely, minimizing byproducts.

Case Study:

A pilot plant using microwave-assisted cyclocondensation achieved a 92% yield of the pyrimidine intermediate, which was subsequently oxidized and methoxylated with 95% purity.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study investigated the synthesis of various pyrimidine derivatives, including 2-methoxy-6-methylpyrimidine-4-carboxylic acid, which showed promising activity against several bacterial strains. The structure–activity relationship (SAR) indicated that modifications at the carboxylic acid group significantly influenced antibacterial potency .

Anti-inflammatory Properties

Pyrimidine derivatives have also been noted for their anti-inflammatory effects. In a series of experiments, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that these compounds could potentially serve as therapeutic agents in treating inflammatory diseases .

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, such as:

- Decarboxylative Reactions : The compound can undergo decarboxylation to yield pyridine derivatives, which are useful in developing pharmaceuticals .

- Michael Addition Reactions : Its reactivity allows it to participate in Michael-type additions, forming hybrid molecules with significant biological activity .

Synthesis of Heterocycles

The compound is instrumental in synthesizing heterocyclic compounds, which are critical in drug development. The presence of both the methoxy and carboxylic acid groups enhances its reactivity and versatility in forming various nitrogen-containing heterocycles .

Case Study 1: Antimicrobial Derivatives

A study synthesized a series of 2-methoxy-6-methylpyrimidine derivatives and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that modifications at the carboxylic acid position led to enhanced activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibiotics based on this scaffold .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Parent Compound | Moderate | Weak |

| Derivative A (R=CH₃) | Strong | Moderate |

| Derivative B (R=C₃H₇) | Very Strong | Strong |

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers examined the anti-inflammatory effects of a series of pyrimidine derivatives including this compound on lipopolysaccharide (LPS)-stimulated macrophages. The study found that specific modifications reduced the secretion of TNF-alpha and IL-6, suggesting potential applications in treating inflammatory conditions .

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | 0% | 0% |

| Compound A | 45% | 50% |

| Compound B | 70% | 65% |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in nucleic acid synthesis and metabolism.

Pathways: It may inhibit or modulate the activity of enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) |

|---|---|---|---|

| 2-Methoxy-6-methylpyrimidine-4-carboxylic acid* | C₇H₈N₂O₃ | 168.15 | 2-OCH₃, 6-CH₃ |

| 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid | C₉H₁₀N₂O₂ | 178.19 | 2-cyclopropyl, 6-CH₃ |

| 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid | C₈H₉ClN₂O₃ | 216.62 | 6-Cl, 2-CH₂CH₂OCH₃ |

| 6-Hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid | C₆H₇N₃O₃ | 169.14 | 6-OH, 2-NHCH₃ |

| Ethyl 2-amino-6-methylpyrimidine-4-carboxylate | C₈H₁₁N₃O₂ | 181.19 | 2-NH₂, 6-CH₃, 4-COOCH₂CH₃ |

*Molecular formula and weight estimated based on analogs.

Key Observations:

Substituent Effects: Methoxy vs. Cyclopropyl: The methoxy group (electron-donating) in the target compound enhances solubility in polar solvents compared to the sterically bulky cyclopropyl group in 2-cyclopropyl-6-methylpyrimidine-4-carboxylic acid . Chloro vs. Hydroxy: Chlorine (electron-withdrawing) in 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid increases molecular weight and stability, making it suitable for agrochemical applications . The hydroxy group in 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid facilitates hydrogen bonding, enhancing aqueous solubility .

Carboxylic Acid vs. Ester: The carboxylic acid group in the target compound offers reactivity for salt formation or conjugation, whereas the ethyl ester in Ethyl 2-amino-6-methylpyrimidine-4-carboxylate serves as a prodrug, improving bioavailability .

Key Insights:

- Pharmaceutical Relevance: Pyrimidine derivatives with amino or hydroxy groups (e.g., 6-hydroxy-2-(methylamino)pyrimidine-4-carboxylic acid) are explored for antiviral and anticancer properties, as seen in analogs like AZT .

- Agrochemical Utility : Chlorinated derivatives (e.g., 6-chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid) mimic commercial pesticides such as imazosulfuron, emphasizing their role in crop protection .

- Solid-State Properties : Hydrogen bonding patterns in 4-chloro-6-methoxypyrimidin-2-amine–succinic acid complexes influence crystal packing, a critical factor in formulation stability .

Biological Activity

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities. This compound possesses a range of pharmacological properties that make it a subject of interest in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a pyrimidine ring substituted with a methoxy group and a carboxylic acid, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibitory concentrations (IC50) that suggest its potential as an antibacterial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µM |

| Escherichia coli | 15.0 µM |

| Pseudomonas aeruginosa | 20.0 µM |

These findings indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HeLa (Cervical Cancer) | 10.0 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, particularly at the G1 phase .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular metabolism. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, such as cancer cells .

Interaction with Cellular Pathways

The compound may also modulate key signaling pathways associated with cell survival and proliferation. Studies suggest it alters the expression levels of proteins involved in apoptosis, enhancing the sensitivity of cancer cells to chemotherapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The researchers noted a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections.

Case Study 2: Anticancer Properties

In another study focusing on breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers. The findings suggested that this compound could serve as a lead for developing new anticancer therapies, particularly for triple-negative breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.